Technical Guide: 2-Fluoro-5-(trifluoromethyl)benzaldehyde oxime in Medicinal Chemistry
Technical Guide: 2-Fluoro-5-(trifluoromethyl)benzaldehyde oxime in Medicinal Chemistry
Executive Summary & Core Significance
2-Fluoro-5-(trifluoromethyl)benzaldehyde oxime (CAS: 880084-05-9 ) is a high-value fluorinated building block used primarily in the synthesis of bioactive heterocycles. Its structural uniqueness lies in the ortho-fluoro and meta-trifluoromethyl substitution pattern relative to the oxime functionality.
-
The "Ortho-Fluoro" Effect: The fluorine atom at the C2 position is highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the oxime group (and the para-CF3 group). This allows for rapid, base-mediated cyclization to form 1,2-benzisoxazoles , a scaffold found in antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). -
The "Meta-Trifluoromethyl" Anchor: The
group at C5 provides metabolic stability (blocking CYP450 oxidation at the para-position) and enhances lipophilicity ( ), improving the blood-brain barrier (BBB) permeability of derived drugs.
Physicochemical Profile
Identity & Properties
| Property | Data |
|---|---|
| Chemical Name | 2-Fluoro-5-(trifluoromethyl)benzaldehyde oxime |
| CAS Registry Number | 880084-05-9 |
| Precursor CAS | 146137-78-2 (Aldehyde) |
| Molecular Formula |
Synthetic Pathways & Mechanism
The synthesis of the oxime is a robust condensation reaction between 2-fluoro-5-(trifluoromethyl)benzaldehyde and hydroxylamine hydrochloride .
Standard Operating Procedure (SOP): Oxime Formation
Objective: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzaldehyde oxime on a 10g scale.
Reagents:
-
2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq)[4]
-
Hydroxylamine hydrochloride (
) (1.2 eq) -
Sodium Acetate (
) (1.5 eq) or Sodium Carbonate ( ) -
Solvent: Ethanol/Water (3:1 v/v)
Protocol:
-
Dissolution: Dissolve 10.0 g of the aldehyde in 60 mL of Ethanol.
-
Buffer Preparation: Dissolve
(4.3 g) and (6.4 g) in 20 mL of water. -
Addition: Add the aqueous buffer solution dropwise to the aldehyde solution at room temperature.
-
Reaction: Stir the mixture at ambient temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear, replaced by the more polar oxime ( ). -
Workup: Concentrate the ethanol under reduced pressure. Dilute the residue with water (50 mL) to precipitate the product.
-
Isolation: Filter the solid. If an oil forms, extract with Dichloromethane (
mL), dry over , and concentrate. -
Purification: Recrystallize from Hexane/Ethanol if necessary.
Reaction Mechanism Visualization
The following diagram illustrates the condensation mechanism and the critical
Caption: Nucleophilic attack of hydroxylamine on the carbonyl carbon followed by dehydration yields the oxime. The E-isomer is generally thermodynamically favored.
Divergent Reactivity & Applications
The versatility of this scaffold stems from the competition between the Oxime Nitrogen and the Oxime Oxygen acting as nucleophiles, modulated by the 2-Fluoro leaving group.
The "Hero" Reaction: Synthesis of 1,2-Benzisoxazoles
This is the most critical application in drug discovery. Under basic conditions, the oxime oxygen attacks the C2 position, displacing the fluoride ion via an intramolecular
-
Reagents:
/ DMF (mild) or / THF (rapid). -
Mechanism: Intramolecular Nucleophilic Aromatic Substitution.
-
Product: 5-(Trifluoromethyl)-1,2-benzisoxazole .
Functional Group Transformations
-
Dehydration to Nitrile: Treatment with
or Acetic Anhydride converts the oxime to 2-Fluoro-5-(trifluoromethyl)benzonitrile . -
Reduction to Amine: Catalytic hydrogenation (
, Pd/C) or reduction yields the benzylamine, a precursor for reductive aminations.
Reactivity Flowchart[6]
Caption: Divergent synthetic pathways. The red arrow indicates the primary medicinal chemistry route to the benzisoxazole scaffold.
Safety & Handling Guidelines
While specific toxicological data for the oxime (CAS 880084-05-9) is limited, it should be handled with the same rigor as its aldehyde precursor and general fluorinated aromatics.
| Hazard Class | Description | Precaution |
| Skin/Eye Irritant | Fluorinated aldehydes/oximes are potent irritants. | Wear nitrile gloves and safety goggles. |
| Thermal Stability | Oximes can decompose exothermically at high temperatures. | Do not distill the oxime residue at high heat. Use column chromatography for purification. |
| Combustibility | Likely a combustible solid/liquid.[5] | Keep away from open flames and sparks. |
Self-Validating Safety Check: Before scaling up (>50g), perform a Differential Scanning Calorimetry (DSC) test to determine the onset of thermal decomposition, as oximes can exhibit "runaway" potential.
References
-
SynQuest Laboratories. 2-Fluoro-5-(trifluoromethyl)benzaldehyde oxime Product Page (CAS 880084-05-9). Link
-
National Institutes of Health (NIH) - PubChem. 2-Fluoro-5-(trifluoromethyl)benzaldehyde (Precursor Data). Link
-
ResearchGate. Synthesis of 1,2-benzisoxazole derivatives via oxime cyclization. Link
-
ChemicalBook. Benzaldehyde, 2-fluoro-6-(trifluoromethyl)-, oxime synthesis (Isomer Comparison). Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. CAS 880084-05-9 | 4847-3-07 | MDL MFCD19442149 | 2-Fluoro-5-(trifluoromethyl)benzaldehyde oxime | SynQuest Laboratories [synquestlabs.com]
- 5. 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 99 93249-62-8 [sigmaaldrich.com]
